2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride
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Overview
Description
2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride is a synthetic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride typically involves the construction of the benzodiazole core followed by the introduction of the pyrrolidinyl group. One common method involves the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivative under acidic conditions. The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The purification process typically involves recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may lead to the formation of a more saturated benzodiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-benzodiazole: Lacks the pyrrolidinyl group but shares the benzodiazole core.
1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole: Similar structure but without the methyl group.
Uniqueness
2-methyl-1-[(3R)-pyrrolidin-3-yl]-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both the methyl and pyrrolidinyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-methyl-1-[(3R)-pyrrolidin-3-yl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNJEZJTWBQTRB-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1[C@@H]3CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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